molecular formula C12H14ClNO4 B147920 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid CAS No. 136290-47-6

2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Cat. No.: B147920
CAS No.: 136290-47-6
M. Wt: 271.69 g/mol
InChI Key: PJFHAVFRBIRVQD-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid: is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a chlorobenzoic acid moiety. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis and other chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or under mild heating conditions.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid is used as a building block for the synthesis of more complex molecules. Its Boc-protected amino group allows for selective reactions without interference from the amino functionality .

Biology and Medicine: This compound is used in the synthesis of peptides and other biologically active molecules. The Boc group provides temporary protection for the amino group, allowing for sequential reactions to build up complex structures .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). Its stability and ease of deprotection make it a valuable tool in drug development .

Comparison with Similar Compounds

  • 2-((tert-Butoxycarbonyl)amino)-benzoic acid
  • 4-((tert-Butoxycarbonyl)amino)-benzoic acid
  • 2-((tert-Butoxycarbonyl)amino)-3-chlorobenzoic acid

Uniqueness: 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid is unique due to the presence of both the Boc-protected amino group and the chlorine substituent on the benzene ring. This combination allows for selective reactions at both the amino and chlorine sites, providing versatility in synthetic applications .

Properties

IUPAC Name

4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFHAVFRBIRVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373771
Record name 2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136290-47-6
Record name 2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136290-47-6
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